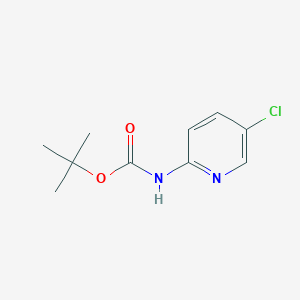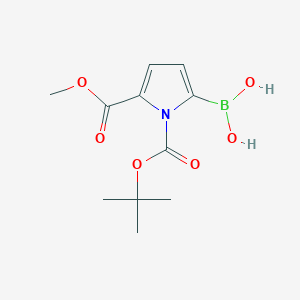
1-(3-Amino-2-pyridinyl)-3-pyrrolidinol
Übersicht
Beschreibung
1-(3-Amino-2-pyridinyl)-3-pyrrolidinol (3AP) is a small molecule that was first synthesized in 2008 by a team of researchers at the University of Texas at Austin. 3AP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology. Its structure makes it a promising tool for scientists, as it can be used to study the structure and function of proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
“1-(3-Amino-2-pyridinyl)-3-pyrrolidinol” is structurally similar to 3-AP , a compound known for its role as a ribonucleotide reductase inhibitor . This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapies. By inhibiting ribonucleotide reductase, this compound can potentially halt the proliferation of cancer cells, offering a pathway for developing new anticancer drugs.
Iron Chelation Therapy
As an iron chelator, “1-(3-Amino-2-pyridinyl)-3-pyrrolidinol” can bind to iron ions, which may be beneficial in conditions like iron overload disorders . Iron chelation therapy is used to treat diseases such as thalassemia major, where excess iron can cause organ damage. Research into this application could lead to new treatments that manage iron levels in the body.
Synergistic Drug Interactions
Studies have shown that compounds like “1-(3-Amino-2-pyridinyl)-3-pyrrolidinol” can act synergistically with other drugs, such as cisplatin , to enhance their efficacy . This property can be explored further to develop combination therapies that are more effective against diseases like leukemia.
Metabolic Pathway Research
Finally, the impact of “1-(3-Amino-2-pyridinyl)-3-pyrrolidinol” on metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, can be a significant area of study. This research could uncover new insights into energy production and consumption in cells .
Eigenschaften
IUPAC Name |
1-(3-aminopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQHNQISKYGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)








![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)